(R)-3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a quinoxaline ring substituted with a nitro group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis and scalability .
Chemical Reactions Analysis
Types of Reactions
®-3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The quinoxaline ring can be hydrogenated to form a dihydroquinoxaline derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Amino-quinoxaline derivatives: from reduction reactions.
Dihydroquinoxaline derivatives: from hydrogenation reactions.
Substituted quinoxaline derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
®-3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of ®-3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoxaline ring can intercalate with DNA or interact with enzymes. These interactions can disrupt normal cellular processes, leading to antimicrobial or inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one derivatives: These compounds share the quinoxaline core structure and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that show comparable chemical reactivity and applications.
Nitroaromatic compounds: Molecules with nitro groups that undergo similar redox reactions
Uniqueness
®-3-(6-Nitro-quinoxalin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoxaline and pyrrolidine rings, along with the nitro group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H20N4O4S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(6-nitroquinoxalin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H20N4O4S/c1-17(2,3)25-16(22)20-7-6-12(10-20)26-15-9-18-14-8-11(21(23)24)4-5-13(14)19-15/h4-5,8-9,12H,6-7,10H2,1-3H3/t12-/m1/s1 |
InChI Key |
GYMUICRGFXXXBQ-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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